

Calceolarioside B analytical method HPLC validation

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Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

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Analytical Method for Calceolarioside B

The table below summarizes a reversed-phase HPLC (RP-HPLC) method developed for determining **Calceolarioside B** content in plant material (*Caulis Akebiae*) [1].

Parameter	Specification
Objective	Quantitative determination of Calceolarioside B in <i>Caulis Akebiae</i> [1].
Column	Phenomenex Luna C18 (specific dimensions not stated) [1].
Mobile Phase	Methanol : Water : Phosphoric Acid (35 : 65 : 0.05, v/v/v) [1].
Flow Rate	1.0 mL/min [1].
Column Temperature	35 °C [1].
Detection Wavelength	330 nm [1].
Injection Volume	Not specified in the abstract [1].
Linearity Range	0.04 - 0.86 µg (r = 0.9998) [1].

Parameter	Specification
Average Recovery	97.2% [1].

Validation Protocol

For any novel or modified method, a full validation is required to prove it is suitable for its intended use. The following protocol is structured according to the ICH Q2(R1) guideline [2] [3]. You should perform these tests using **Calceolarioside B** reference standards, which are commercially available (e.g., from PhytoLab, with certified purity and solubility in methanol) [4] [5].

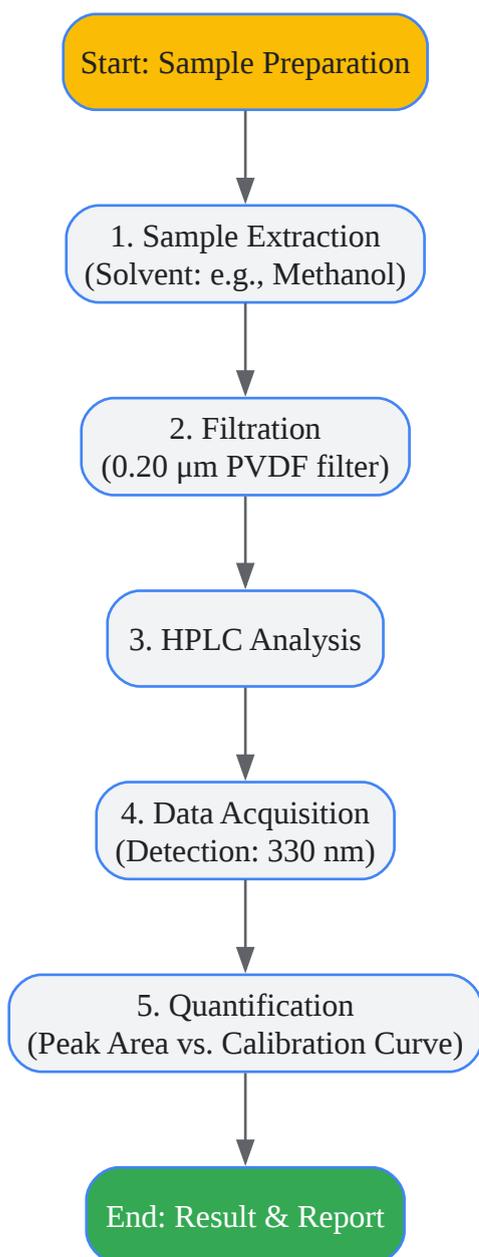
Validation Parameter	Experimental Procedure & Acceptance Criteria
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| **1. Specificity** | **Procedure:** Inject blank (mobile phase), placebo (sample matrix without analyte), and **Calceolarioside B** standard. Analyze a spiked sample to confirm no interference at the retention time of **Calceolarioside B** [3]. **Acceptance Criteria:** Baseline resolution of the **Calceolarioside B** peak (Resolution > 1.5). No interference from blank or placebo at the same retention time. | | **2. Linearity & Range** | **Procedure:** Prepare and analyze at least 5 concentrations of **Calceolarioside B** standard solutions, covering the expected range (e.g., from LOQ to 120% of target concentration). Plot peak area vs. concentration [3]. **Acceptance Criteria:** Correlation coefficient (r) \geq 0.998. The range is the interval between the lowest and highest concentrations demonstrating suitable linearity, accuracy, and precision [2]. | | **3. Accuracy** | **Procedure:** Perform recovery studies by spiking known amounts of **Calceolarioside B** standard into a placebo or pre-analyzed sample at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate the percentage recovery [3]. **Acceptance Criteria:** Mean recovery between 98-102%. | | **4. Precision** | **Procedure:** • **Repeatability:** Inject six independent samples at 100% test concentration by the same analyst on the same day [3]. • **Intermediate Precision:** Perform the analysis on different days, with different analysts, or different instruments [3]. **Acceptance Criteria:** Relative Standard Deviation (RSD) of peak areas or retention times \leq 2.0%. | | **5. Robustness** | **Procedure:** Deliberately introduce small variations in method parameters (e.g., mobile phase composition \pm 2%, column temperature \pm 2°C, flow rate \pm 0.1 mL/min). Evaluate the impact on system suitability [3]. **Acceptance Criteria:** The method meets all system suitability criteria despite variations. | | **6. Limit of Detection (LOD) & Quantitation (LOQ)** | **Procedure:**

Based on signal-to-noise ratio, LOD is typically 3:1 and LOQ is 10:1. Can also be determined from the standard deviation of the response and the slope of the calibration curve [3]. **Acceptance Criteria:** Established levels should be suitable for the intended use of the method. |

Experimental Workflow

The following diagram outlines the key stages of the analytical process, from sample preparation to final quantification.



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System Suitability Testing

Before running analytical batches, perform system suitability tests to ensure the HPLC system is operating correctly. The table below outlines key parameters.

Test Parameter	Description & Typical Acceptance Criteria
Theoretical Plates	A measure of column efficiency. Criteria: $N > 2000$ for the Calceolarioside B peak [3].
Tailing Factor	A measure of peak symmetry. Criteria: $T \leq 2.0$ for the Calceolarioside B peak [3].
Relative Standard Deviation (RSD)	For retention time and peak area from replicate injections of a standard solution. Criteria: $RSD \leq 2.0\%$ [3].

Important Considerations for Implementation

- **Re-validation:** The method should be re-validated if there are changes in product formulation, analytical procedures, or critical equipment that could affect the testing procedure [2].
- **Method Transfer:** When transferring this validated method to another laboratory, a formal protocol should be followed to verify its performance in the new environment [3].
- **Reference Standard:** Always use a certified reference standard of **Calceolarioside B** (CAS # 105471-98-5) for accurate quantification [4].

This protocol provides a solid foundation for analyzing **Calceolarioside B**. The next steps involve laboratory experimentation to generate the full validation data set for your specific application.

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References

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3. in Pharmaceuticals | Pharmaguideline Analytical Method Validation [pharmaguideline.com]
4. Calceolarioside B phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
5. Calceolarioside B | Phenylethanoid Glycoside [medchemexpress.com]

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